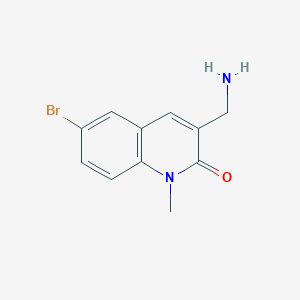

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-6-bromo-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJXYGXMPGEVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one generally involves:

- Introduction of the bromine substituent at the 6-position via selective bromination.

- Construction or modification of the quinolin-2-one core.

- Installation of the methyl group at the nitrogen (N-1 position).

- Functionalization at the 3-position to introduce the aminomethyl substituent.

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Bromination and Quinolinone Core Formation

Selective bromination at the 6-position of quinolin-2(1H)-one derivatives is commonly achieved using N-bromosuccinimide (NBS) under mild conditions. For example, bromination of 1-methylquinolin-2(1H)-one derivatives in acetonitrile with NBS affords the 6-bromo intermediate efficiently.

The quinolin-2-one core can be synthesized via cyclocondensation reactions starting from appropriate aniline derivatives and carboxylic acid or acid chloride precursors. For instance, nitration and cyclization steps have been employed to form substituted quinolin-2-ones, followed by halogenation.

Introduction of the Aminomethyl Group at the 3-Position

The aminomethyl group at position 3 is typically introduced via nucleophilic substitution or reductive amination strategies. One reported approach involves:

- Bromination at the 3-position (if starting from a 3-hydroxy or 3-bromo precursor).

- Subsequent displacement of the bromine by an amine or introduction of an aminomethyl moiety via reaction with formaldehyde and ammonia or amine under reductive conditions.

Alternatively, reduction of a nitro group at the 3-position to an amino group followed by alkylation with formaldehyde derivatives can yield the aminomethyl substituent.

Methylation at the N-1 Position

Methylation of the nitrogen at position 1 is commonly performed using methyl iodide or methyl sulfate under basic conditions after formation of the quinolin-2-one core. This step is typically straightforward and yields the N-methylated quinolinone.

Representative Synthetic Route Example

A representative synthetic sequence based on literature data is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1-methylquinolin-2(1H)-one core | Cyclocondensation of substituted aniline with carboxylic acid derivatives | Quinolin-2-one scaffold |

| 2 | Selective bromination at 6-position | N-bromosuccinimide (NBS) in acetonitrile | 6-bromo-1-methylquinolin-2(1H)-one |

| 3 | Introduction of aminomethyl group at 3-position | Reaction with formaldehyde and ammonia or amine under reductive amination | This compound |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Detailed Research Findings and Yields

Bromination : The use of NBS allows selective bromination at the 6-position with yields typically above 80% under controlled temperature (0–25 °C) and solvent conditions (acetonitrile or dichloromethane).

Aminomethylation : Reductive amination using formaldehyde and ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or sodium hydrosulfite provides the aminomethyl group at the 3-position in moderate to good yields (60–85%).

N-Methylation : Alkylation with methyl iodide in the presence of a base such as potassium carbonate typically proceeds with high efficiency (>90% yield).

Purification : Final products are purified by flash column chromatography or recrystallization, yielding analytically pure compounds confirmed by NMR and mass spectrometry.

Analytical Characterization

The synthesized this compound is characterized by:

- [^1H NMR](pplx://action/followup) : Signals corresponding to the quinolinone protons, methyl group at N-1, and aminomethyl protons (singlet around δ 4.0–4.5 ppm for CH2-NH2).

- [^13C NMR](pplx://action/followup) : Signals consistent with quinolinone carbons, methyl carbon, and aminomethyl carbon.

- Mass Spectrometry : Molecular ion peak corresponding to the brominated methylquinolinone with aminomethyl substituent.

- Purity : Confirmed by chromatographic methods (HPLC or LC-MS).

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Bromination reagent | N-bromosuccinimide (NBS) | 80–90 | Selective for 6-position bromination |

| Solvent for bromination | Acetonitrile, dichloromethane | — | Mild temperature control required |

| Aminomethylation method | Reductive amination with formaldehyde/ammonia | 60–85 | Sodium cyanoborohydride or hydrosulfite |

| N-Methylation reagent | Methyl iodide, base (K2CO3) | >90 | Performed after quinolinone formation |

| Purification | Flash chromatography, recrystallization | — | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets. For instance, quinoline derivatives have been explored for their potential as antimalarial agents, with variations of this compound demonstrating promising activity against Plasmodium falciparum strains, including both chloroquine-sensitive and resistant variants .

Mechanisms of Action

The compound's mechanism of action often involves receptor binding and enzyme inhibition. For example, it may interact with specific receptors or enzymes involved in metabolic pathways, modulating their activity and potentially leading to therapeutic effects against diseases such as cancer and infections .

Chemical Biology

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been shown to possess antiviral , anti-inflammatory , and antimicrobial properties . In particular, studies have highlighted its ability to inhibit key signaling pathways associated with cancer cell proliferation and reduce inflammation in animal models .

Materials Science

Organic Semiconductors

In materials science, this compound is being investigated for its potential use in developing organic semiconductors. Its unique electronic properties make it a candidate for applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

- Antimalarial Activity : A study synthesized a series of (aminomethyl)quinoline derivatives based on the core structure of this compound. The derivatives exhibited varying degrees of activity against chloroquine-sensitive and resistant strains of P. falciparum, with some compounds showing IC50 values as low as 4.73 μM .

- Anticancer Mechanisms : Research focused on the compound's ability to inhibit cancer cell proliferation through modulation of the MAPK signaling pathway. This study demonstrated that certain derivatives could effectively reduce tumor growth in vitro, suggesting potential for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 6

The bromo group at position 6 distinguishes the target compound from analogs with amino or trifluoromethyl substituents:

- 6-Amino-1-methylquinolin-2(1H)-one: The amino group at position 6 increases hydrophilicity, favoring hydrogen bonding but reducing halogen-mediated interactions .

- 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one: The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the target’s aminomethyl substituent .

Substituent Effects at Position 3

The aminomethyl group at position 3 contrasts with other functional groups:

Core Structure Variations

- 6-Amino-3-methylquinoxalin-2(1H)-one (CAS 161333-96-6): The quinoxaline core lacks the ketone oxygen of quinolinones, reducing polarity and hydrogen-bonding capacity .

Biological Activity

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. Quinoline derivatives, including this compound, have been studied for their potential therapeutic applications, particularly in antibacterial and anticancer treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis and Structure

The compound can be synthesized through several methods involving bromination and amination reactions of quinoline derivatives. The structural features of this compound contribute to its biological activities, particularly the presence of the amino and bromo groups which enhance its interaction with biological targets.

Antibacterial Activity

Numerous studies have reported on the antibacterial properties of quinoline derivatives. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Tetracycline | E. coli | 16 |

| 5i | E. coli | 27 |

| 5i | S. aureus | 24 |

These results indicate that the synthesized compounds exhibit significant antibacterial activity compared to standard antibiotics like tetracycline .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer).

In a study evaluating the cytotoxicity of different quinoline derivatives, it was found that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8a | MCF-7 | 42.50 |

| 8c | HEPG2 | 35.00 |

The structure-activity relationship (SAR) analysis indicated that modifications in the amino and bromo groups significantly impacted cytotoxicity, with certain substitutions enhancing activity against tumor cells .

The mechanism through which this compound exerts its biological effects is thought to involve multiple pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death.

Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cell proliferation and survival, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies illustrate the efficacy of quinoline-based compounds in clinical settings:

- Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a treatment option for resistant infections .

- Cytotoxicity in Human Cancer Cells : Research demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring their therapeutic promise .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one?

Answer:

The synthesis typically involves multi-step functionalization of the quinolin-2-one core. Key steps include:

- Bromination : Introducing bromine at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ in acidic conditions) .

- Aminomethylation : Introducing the aminomethyl group via Mannich reactions or reductive amination of a carbonyl intermediate .

- Methylation : Protecting the 1-position nitrogen using methyl iodide under basic conditions .

Optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography or recrystallization.

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 1-methyl group appears as a singlet near δ 3.3–3.5 ppm, while the bromine substituent deshields adjacent protons .

- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+1]⁺ at m/z 295.2 for C₁₂H₁₂BrN₂O) .

- X-ray Crystallography : Resolves absolute configuration using SHELX or ORTEP-III for structure refinement .

Advanced: How does the 3-(aminomethyl) group influence biological activity in neurological targets like EAAT2?

Answer:

The 3-(aminomethyl) moiety acts as a positive allosteric modulator of excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake without binding the substrate site. This is validated via:

- Radiolabeled glutamate uptake assays in astrocyte cultures .

- Electrophysiological studies to measure transporter currents .

Contradictions in activity between studies may arise from differences in cell models or substituent electronic effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Variation of substituents : Modify the bromine position (e.g., 6- vs. 8-bromo) or replace bromine with electron-withdrawing groups (e.g., NO₂) to assess impact on EAAT2 binding .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with EAAT2’s allosteric pocket .

- In vitro screening : Prioritize derivatives with >50% glutamate uptake enhancement at 10 µM .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Answer:

- Reproducibility checks : Verify assay conditions (e.g., cell line, glutamate concentration) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in conflicting studies .

- Crystallographic validation : Compare ligand-bound EAAT2 structures to confirm binding modes .

Advanced: What computational strategies are effective for optimizing this compound’s pharmacokinetics?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (target <3), solubility, and CYP450 interactions .

- Molecular dynamics simulations : Assess stability of the quinolin-2-one core in aqueous environments .

- Fragment-based design : Merge with bioisosteres (e.g., tetrahydroisoquinoline) to improve blood-brain barrier penetration .

Basic: What precautions are necessary when handling brominated intermediates during synthesis?

Answer:

- Light sensitivity : Store intermediates in amber vials under inert gas .

- Toxicity mitigation : Use fume hoods, PPE (gloves, goggles), and neutralization protocols for bromine waste .

- Reaction quenching : Employ sodium thiosulfate to reduce excess bromine .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer:

- Disorder in the aminomethyl group : Resolved using SHELXL’s PART instruction to model alternative conformations .

- Twinned crystals : Apply the TWIN command in SHELX for data integration .

- Weak diffraction : Optimize crystallization with PEG-based precipitants and cryoprotection .

Advanced: How is the compound evaluated for in vivo neuroprotective efficacy?

Answer:

- Animal models : Test in ischemic stroke (MCAO) or ALS models, monitoring glutamate clearance via microdialysis .

- Dosage optimization : Use pharmacokinetic studies to determine brain-plasma ratio and half-life .

- Safety profiling : Assess hepatotoxicity (ALT/AST levels) and behavioral side effects in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.